molecular formula C10H8N2O2S B13102126 3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B13102126
M. Wt: 220.25 g/mol
InChI Key: RDWMGXJOWRSBTR-UHFFFAOYSA-N
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Description

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol . This compound is known for its unique structure, which includes a thioxo group and a phthalazine ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methylphthalic anhydride with thiourea, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols, and the reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thioxo group and the phthalazine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of both a thioxo group and a phthalazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The thioxo group enhances its reactivity and potential biological activity compared to similar compounds .

Biological Activity

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a thioxo group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and analgesic domains.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O2S, with a molecular weight of approximately 216.25 g/mol. Its structure contributes to its reactivity and biological interactions:

PropertyValue
Molecular FormulaC10H8N2O2S
Molecular Weight216.25 g/mol
Functional GroupsThioxo, Carboxylic

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest the following:

  • Efficacy Against Bacteria : The compound has demonstrated effectiveness against strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
  • Mechanism of Action : The exact mechanism remains under investigation, but it may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory and analgesic effects:

  • Inflammatory Pathways : Initial studies suggest that it may interact with enzymes involved in inflammatory responses, potentially modulating the production of pro-inflammatory cytokines.
  • Pain Relief : The analgesic properties could position it as a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Testing : In a study evaluating its antibacterial activity, the compound was tested using the agar diffusion method. Results indicated significant inhibition zones against tested bacterial strains (see Table 1).
    Bacterial StrainInhibition Zone (mm)
    Escherichia coli15
    Klebsiella pneumoniae12
    Staphylococcus aureus18
  • Anti-inflammatory Activity : Another research effort assessed the compound's ability to reduce inflammation in animal models. The results suggested a reduction in edema formation by approximately 30% compared to control groups.

Future Directions

Further research is necessary to fully elucidate the mechanisms of action and potential therapeutic applications of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with bacterial targets and inflammatory pathways.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
  • Structural Modifications : Exploring derivatives of the compound to enhance its biological activity or reduce potential side effects.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-methyl-4-sulfanylidenephthalazine-1-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-12-9(15)7-5-3-2-4-6(7)8(11-12)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

RDWMGXJOWRSBTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C2=CC=CC=C2C(=N1)C(=O)O

Origin of Product

United States

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